molecular formula C23H26N2O4 B1682783 TG4-155 CAS No. 1164462-05-8

TG4-155

Cat. No.: B1682783
CAS No.: 1164462-05-8
M. Wt: 394.5 g/mol
InChI Key: YBHUXHFZLMFETJ-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

TG4-155 can be synthesized through a series of chemical reactions involving alkylation and amidation. The synthetic route typically starts with 2-methyl-1H-indole and 2-chloroethylamine hydrochloride, which are condensed in the presence of sodium hydroxide. This is followed by a CDI-facilitated amidation reaction with 3,4,5-trimethoxyphenylacrylic acid

Chemical Reactions Analysis

TG4-155 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the indole nitrogen or the amide nitrogen. Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide and catalysts such as palladium on carbon. .

Scientific Research Applications

Cancer Research

TG4-155 has been extensively studied for its role in cancer biology, particularly concerning the EP2 receptor's involvement in tumorigenesis.

In Vitro Studies

  • In prostate cancer cell lines (e.g., PC-3), this compound inhibited butaprost-induced pro-inflammatory cytokine production and cell proliferation. The compound displayed high selectivity for the EP2 receptor, with a Schild KBK_B value of 2.4 nM .

In Vivo Studies

  • In mouse models, this compound significantly reduced tumor growth and metastasis by blocking EP2-mediated signaling pathways .

Neuroprotection

The neuroprotective effects of this compound have been investigated in models of neurodegeneration.

Case Studies

  • In a study involving pilocarpine-induced status epilepticus in mice, administration of this compound resulted in significant reductions in neuronal injury within the hippocampus when given shortly after seizure onset .

Inflammation

This compound's role in modulating inflammatory responses has been documented across various studies.

Experimental Findings

  • In cell-based assays, this compound effectively inhibited cAMP production induced by PGE2, demonstrating its potential to modulate inflammatory responses at the cellular level .

Data Tables

The following table summarizes key findings from studies on this compound:

Application AreaMechanismKey FindingsReferences
Cancer ResearchEP2 AntagonismInhibits tumor growth and invasion; reduces pro-inflammatory cytokines ,
NeuroprotectionEP2 AntagonismReduces neuronal injury; protects against neurodegeneration ,
InflammationEP2 AntagonismDecreases cAMP levels; inhibits cytokine production ,

Biological Activity

TG4-155 is a selective antagonist of the prostaglandin E2 (PGE2) receptor EP2, which plays a significant role in various biological processes, including inflammation, cancer progression, and neuroprotection. This article explores the biological activity of this compound, detailing its pharmacological properties, mechanisms of action, and implications for therapeutic use.

This compound functions primarily as an antagonist of the EP2 receptor, which is a G protein-coupled receptor involved in mediating the effects of PGE2. The binding affinity of this compound for the EP2 receptor is notably high, with reported KBK_B values of approximately 2.4 nM, indicating strong selectivity over other prostanoid receptors such as DP1 and EP4 .

Table 1: Binding Affinities of this compound for Prostaglandin Receptors

ReceptorBinding Affinity (nM)
EP22.4
DP134.5
EP3>1000
EP4>1000
FP>500

2. In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits PGE2-induced cAMP accumulation in various cell lines. For instance, in human EP2-overexpressing C6 glioma cells, this compound caused a significant rightward shift in the PGE2 dose-response curve without affecting the maximum response to PGE2 . This indicates that this compound can selectively block EP2 signaling pathways.

Case Study: Neuroprotection in Cell Models

A study investigated the neuroprotective effects of this compound against oxidative stress induced by 6-hydroxydopamine (6-OHDA) in Neuro-2a and SH-SY5Y neuronal cell lines. Treatment with this compound significantly reduced cytotoxicity associated with 6-OHDA exposure in a concentration-dependent manner (10 µM and 20 µM), demonstrating its potential as a neuroprotective agent .

3. In Vivo Studies

In vivo experiments have further elucidated the biological activity of this compound. For example, when administered to mice following pilocarpine-induced status epilepticus, this compound significantly reduced neuronal injury in the hippocampus . This suggests that selective inhibition of EP2 signaling may represent a novel therapeutic strategy for conditions related to inflammation and neurodegeneration.

4. Off-Target Effects

Extensive off-target profiling has shown that this compound exhibits negligible effects on a broad panel of critical ion channels, neurotransmitter transporters, enzymes, and receptors, confirming its specificity and safety for potential therapeutic applications . Notably, it weakly inhibited the serotonin 5-HT2B receptor with an IC50 value of 2.6 µM but showed minimal impact on cyclooxygenase enzymes COX-1 and COX-2 .

5. Pharmacokinetic Properties

Pharmacokinetic studies indicate that this compound has favorable brain-to-plasma ratios and half-lives conducive to therapeutic use in neurological contexts. Compared to its derivative TG6–10-1, this compound demonstrates a shorter half-life but remains effective in blocking EP2-mediated responses .

Properties

IUPAC Name

(E)-N-[2-(2-methylindol-1-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-16-13-18-7-5-6-8-19(18)25(16)12-11-24-22(26)10-9-17-14-20(27-2)23(29-4)21(15-17)28-3/h5-10,13-15H,11-12H2,1-4H3,(H,24,26)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHUXHFZLMFETJ-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CCNC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=CC=CC=C2N1CCNC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TG4-155
Reactant of Route 2
Reactant of Route 2
TG4-155
Reactant of Route 3
Reactant of Route 3
TG4-155
Reactant of Route 4
TG4-155
Reactant of Route 5
TG4-155
Reactant of Route 6
TG4-155
Customer
Q & A

Q1: What is the mechanism of action of TG4-155, and what are its downstream effects?

A1: (E)-N-[2-(2-methylindol-1-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide, commonly known as this compound, is a selective antagonist of the Prostaglandin E2 receptor subtype EP2 [, , , ]. By blocking the binding of Prostaglandin E2 (PGE2) to EP2, this compound inhibits the activation of downstream signaling pathways associated with EP2, such as the cAMP pathway []. This inhibition has been shown to mitigate inflammatory responses and neuronal damage in various models [, , , ].

Q2: What is the role of EP2 in mediating the effects of Cyclooxygenase-2 (COX-2) following status epilepticus (SE)?

A2: Following SE, COX-2, an enzyme involved in inflammation, is induced and produces PGE2 [, ]. PGE2 can activate the EP2 receptor, contributing to neuroinflammation and neuronal damage. Studies using this compound demonstrated that blocking EP2 could reduce neuronal injury, decrease the release of inflammatory mediators, and attenuate blood-brain barrier permeability after SE, suggesting a crucial role of EP2 in COX-2 mediated brain injury [, ].

Q3: How does this compound impact microglial activation and inflammatory responses?

A3: this compound demonstrated an ability to suppress COX-2 mRNA induction in cultured microglia stimulated by EP2 activation []. Furthermore, in a microglial cell line expressing human EP2 receptors, this compound effectively inhibited EP2 agonist-induced cAMP elevation []. These findings suggest that this compound may modulate microglial activation and inflammatory responses by interfering with EP2 signaling.

Q4: Does this compound influence osteoclast formation and bone health?

A4: Research suggests that EP2 antagonists, including this compound, can inhibit RANKL-induced osteoclast formation in vitro []. This compound, along with other EP2 antagonists, significantly reduced the size and number of osteoclasts formed, suggesting a potential role in preventing excessive bone loss during inflammatory conditions like arthritis [].

Q5: What are the potential applications of this compound in treating gliomas?

A5: While the provided abstracts do not directly address the use of this compound in treating gliomas, one paper mentions pharmaceutical compositions of selective EP2 antagonists, including this compound, as being effective for treating gliomas []. This suggests ongoing research exploring its potential in targeting EP2 signaling pathways within the context of gliomagenesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.